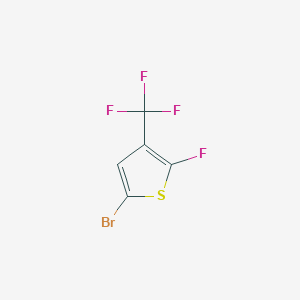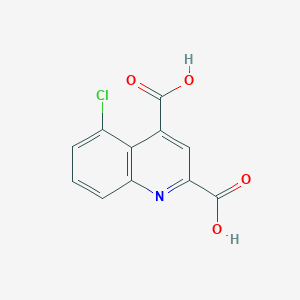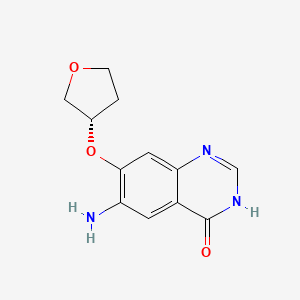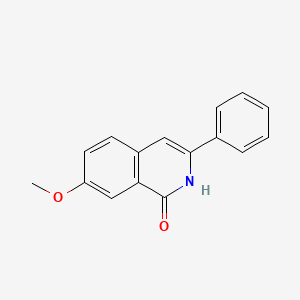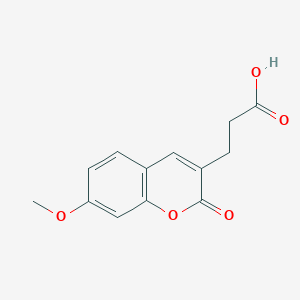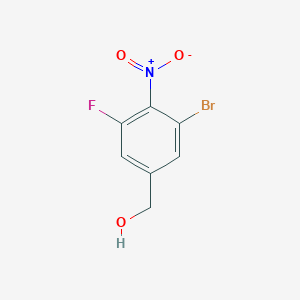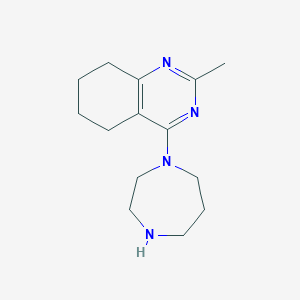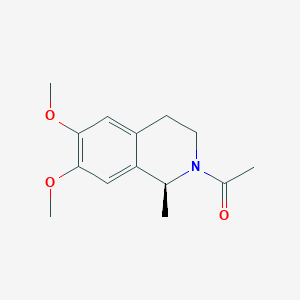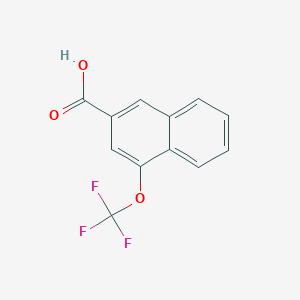
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H8BClN2O3 and a molecular weight of 250.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
The synthesis of pyridinylboronic acids, including (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid, can be achieved through several methods :
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the boronic acid derivative.
Analyse Chemischer Reaktionen
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various chemical reactions :
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Complexation: The boronic acid group can form complexes with diols, amines, and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and borates.
Wissenschaftliche Forschungsanwendungen
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with specific molecular targets . The boronic acid group can interact with diols, amines, and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in medicinal chemistry or cross-coupling reactions in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
(6-((5-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid can be compared with other similar boronic acid derivatives :
6-Chloropyridine-3-boronic acid: Similar in structure but lacks the additional pyridinyl group.
(6-chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: Contains a methoxycarbonyl group instead of the chloropyridinyl group.
2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds have a pyrimidine ring and are used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
918138-39-3 |
|---|---|
Molekularformel |
C10H8BClN2O3 |
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O3/c12-8-3-9(6-13-5-8)17-10-2-1-7(4-14-10)11(15)16/h1-6,15-16H |
InChI-Schlüssel |
SVFFNDRPICGMNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)
